![molecular formula C9H18N2O2 B8700615 ethyl N-methyl-N-piperidin-4-ylcarbamate](/img/structure/B8700615.png)
ethyl N-methyl-N-piperidin-4-ylcarbamate
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Overview
Description
Ethyl N-methyl-N-piperidin-4-ylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
The synthesis of ethyl N-methyl-N-piperidin-4-ylcarbamate typically involves the reaction of piperidine with ethyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Ethyl N-methyl-N-piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
Ethyl N-methyl-N-piperidin-4-ylcarbamate has been studied for its pharmacological properties, particularly as a muscarinic receptor antagonist. This activity suggests its potential use in treating conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that compounds with muscarinic antagonist properties can alleviate symptoms associated with COPD by relaxing airway muscles and improving airflow .
- Asthma : Similar to COPD, the compound may help manage asthma symptoms through bronchodilation .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activity. For instance:
- Synthesis of Biphenyl Compounds : The compound is utilized in the synthesis of biphenyl derivatives that exhibit promising therapeutic effects against respiratory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
Synthesis Overview
The synthesis of this compound typically involves:
- Reacting piperidine with methyl isocyanate.
- Subsequent esterification with ethyl alcohol to yield the final product.
This synthetic pathway allows for the introduction of various substituents to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of ethyl N-methyl-N-piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl N-methyl-N-piperidin-4-ylcarbamate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Ethyl piperidinecarboxylate: A compound with an ethyl ester group attached to the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl N-methyl-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
QIAQJLFLGMPNAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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